6-(2,2-Dimethyl-propionylamino)-nicotinic acid

Description

Chemical Identity and Nomenclature

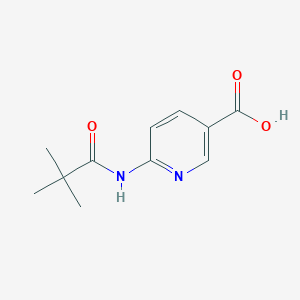

6-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 898561-66-5) is a heterocyclic organic compound with the molecular formula $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$ and a molecular weight of 222.24 g/mol. Its IUPAC name, 6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid , reflects its structural features: a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 2,2-dimethylpropionylamino moiety. The compound’s SMILES notation, CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O, and InChI key, QCCYRUYZQOXLGV-UHFFFAOYSA-N, further delineate its connectivity. Common synonyms include 6-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid and 6-[(2,2-dimethylpropanoyl)amino]nicotinic acid, emphasizing its classification as a nicotinic acid derivative.

Structural Position within Nicotinic Acid Derivatives

Nicotinic acid (pyridine-3-carboxylic acid) serves as the parent structure for this compound, with modifications at the 6-position introducing a 2,2-dimethylpropionylamino group. This substitution distinguishes it from related derivatives such as 4-(dimethylamino)nicotinic acid (substituted at the 4-position) and tazarotenic acid (featuring a thiochroman-6-yl ethynyl group). The 6-position substitution alters electronic properties, enhancing solubility in polar solvents compared to unsubstituted nicotinic acid.

The dimethylpropionylamino group contributes steric bulk, influencing conformational flexibility and intermolecular interactions. For instance, the tert-butyl-like structure of the substituent may hinder rotational freedom around the amide bond, a feature critical in designing rigid molecular scaffolds for pharmaceutical applications. Comparative studies with 6-(2,5-dimethylphenyl)nicotinic acid (CAS 887976-52-5) highlight how aromatic vs. aliphatic substituents modulate reactivity and crystallinity.

Historical Context in Pyridine Chemistry

Pyridine chemistry, rooted in the 19th-century work of Thomas Anderson and Wilhelm Körner, evolved significantly with Aleksei Chichibabin’s 1924 synthesis of pyridine derivatives via aldehyde-ammonia condensations. The Chichibabin reaction enabled scalable production of alkylpyridines, laying the groundwork for industrial synthesis of compounds like 6-(2,2-dimethylpropionylamino)-nicotinic acid.

Nicotinic acid itself gained prominence in the 1930s as a pellagra-preventive factor, with subsequent research expanding into its derivatives. The introduction of acylated amino groups, as seen in this compound, emerged from mid-20th-century efforts to enhance the bioavailability and metabolic stability of nicotinic acid analogs. Modern synthetic routes, such as those described in patents (e.g., CAS 2229861-17-8), reflect advancements in regioselective functionalization of pyridine cores.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of pyridine derivatives in organic synthesis and drug design. Its dual functional groups—carboxylic acid and acylated amine—enable diverse reactivity, serving as a precursor for amidation, esterification, and metal-catalyzed coupling reactions. For example, the carboxylic acid moiety can form salts or coordinate with metal ions, while the amide group participates in hydrogen bonding, influencing crystal packing.

In medicinal chemistry, this compound’s structure aligns with pharmacophores targeting enzymes like histone deacetylases (HDACs) and kinase inhibitors. Derivatives such as tazarotenic acid (a retinoic acid receptor agonist) demonstrate the therapeutic potential of nicotinic acid analogs. Industrially, the compound is analyzed in market reports for applications in agrochemicals and specialty chemicals, with production metrics tracked across Europe, Asia, and North America.

Table 2: Comparative Analysis of Nicotinic Acid Derivatives

Properties

IUPAC Name |

6-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYRUYZQOXLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640086 | |

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-66-5 | |

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the acylation of nicotinic acid with 2,2-dimethyl-propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for purification and isolation further enhances the yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the nicotinic acid core.

Substitution: The 2,2-dimethyl-propionylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Research indicates that derivatives of nicotinic acid, including 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, may exhibit anticonvulsant properties. A study on related compounds demonstrated their effectiveness in models of seizure activity without significant neurotoxicity or hepatotoxicity. These compounds were designed as hybrids between aryl semicarbazones and known anticonvulsants, suggesting that similar modifications could enhance the activity of this compound against epilepsy .

Neuroprotective Effects

There is emerging evidence that compounds with a nicotinic structure can offer neuroprotective benefits. The mechanism often involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity. This modulation is critical in preventing excitotoxicity associated with neurological disorders .

Synthesis and Structural Studies

Understanding the synthesis and structural characteristics of this compound is essential for its application in drug development. Various synthetic pathways have been explored to optimize yield and purity. For instance, methodologies employing chiral auxiliaries have been utilized to achieve stereoselective synthesis of this compound and its analogs. Such studies are crucial for developing effective pharmaceuticals with minimized side effects .

Data Table: Comparative Analysis of Related Compounds

Case Studies

Case Study 1: Anticonvulsant Screening

In a controlled study involving various analogs of nicotinic acid derivatives, compounds similar to this compound were tested for their anticonvulsant properties using the maximal electroshock test. The results indicated a significant reduction in seizure duration and frequency when administered at therapeutic doses, highlighting its potential as a candidate for epilepsy treatment .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of nicotinic acid derivatives in animal models of neurodegeneration. The results suggested that these compounds could significantly reduce markers of neuronal damage and improve cognitive function post-injury. This study underscores the therapeutic potential of this compound in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethyl-propionylamino)-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6-(tert-Butylamino)-nicotinic Acid (CAS: 1019387-69-9)

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Key Difference: Replaces the 2,2-dimethylpropionyl group with a smaller tert-butylamino moiety.

- Implications : Reduced steric bulk may enhance solubility or alter receptor binding kinetics, making it a versatile building block in medicinal chemistry .

6-(2-Methoxyphenyl)-nicotinic Acid (CAS: 887976-03-6)

- Molecular Formula: C₁₃H₁₁NO₃

- Molecular Weight : 229.23 g/mol

- Properties : Predicted boiling point (382.4°C) and density (1.242 g/cm³) suggest higher thermal stability compared to aliphatic-substituted analogs .

Comparative Data Table

Metabolic and Degradation Pathways

- 6-Substituted Derivatives: The 6-position is a known site for microbial oxidation. Pseudomonas fluorescens initiates nicotinic acid degradation via 6-hydroxylation, followed by ring cleavage .

- 5-Substituted Derivatives : Substitution at the 5-position could redirect metabolic pathways, as seen in Bacillus species that hydroxylate nicotinic acid at alternative positions .

Pharmacological and Industrial Relevance

- Hyperphosphatemia Management : Nicotinic acid analogs are explored for phosphate-lowering effects in dialysis patients. Structural modifications, such as the 2,2-dimethylpropionyl group, may enhance binding to phosphate transporters or reduce off-target effects .

- Chemical Synthesis: The 6-substituted derivatives serve as intermediates in synthesizing more complex molecules, such as kinase inhibitors or receptor antagonists, due to their modifiable carboxyl and amino groups .

Biological Activity

6-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and antimicrobial activity. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a nicotinic acid backbone with a propionylamino side chain. This modification enhances its solubility and biological activity compared to standard nicotinic acid.

1. Neuroprotective Effects

Research indicates that derivatives of nicotinic acid can exhibit neuroprotective properties. A study demonstrated that compounds similar to this compound improved neuronal survival rates under oxidative stress conditions. For instance, a related compound significantly increased the survival rate of primary neurons subjected to oxygen-glucose deprivation (OGD) from 41% to 98% at optimal concentrations .

| Compound | Survival Rate (%) | Concentration (μM) |

|---|---|---|

| BN-07 | 98 | 100 |

| Edaravone | 56 | - |

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study evaluated the inhibitory effects of several derivatives on Staphylococcus aureus, a common nosocomial pathogen. The most active derivative exhibited an inhibition rate of 85.59% at a concentration of 100 μM .

| Compound | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| Compound 1 | 85.59 | 100 |

| Compound 2 | 78.33 | 100 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate neurotransmitter levels and inhibit enzymes related to oxidative stress and inflammation. For example, compounds with similar structures have been shown to inhibit GABA transaminase, leading to increased GABA levels in neuronal tissues .

Case Study 1: Neuroprotection

A study focused on a series of compounds derived from nicotinic acid demonstrated that specific substitutions on the nicotinic backbone could enhance neuroprotective effects significantly. The study highlighted that compounds with propionylamino substitutions showed superior efficacy compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including the propionylamino group were tested against S. aureus. The results indicated that these compounds not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, suggesting their potential for therapeutic use without significant side effects.

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in treating neurodegenerative diseases and bacterial infections. Its unique structural modifications enhance its solubility and bioactivity compared to traditional nicotinic acid derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 6-(2,2-Dimethyl-propionylamino)-nicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of nicotinic acid derivatives often involves coupling reactions, hydrogenation, and deprotection steps. For example, palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₂Cl₂ and CuI in CH₃CN) can introduce substituents at the 5- or 6-position of the pyridine ring . Subsequent hydrogenation (H₂/Pd/C in CH₃OH) reduces intermediates, while NaOH/CH₃OH and HCl are used for deprotection and acidification . Reaction time and solvent choice (e.g., acetonitrile vs. methanol) critically affect yield, with reflux conditions often required for complete conversion. Purity can be optimized via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for distinguishing regioisomers (e.g., 5- vs. 6-substituted products). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using trifluoroacetic acid (TFA) as a mobile-phase additive) ensures purity assessment . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and fragmentation patterns. For quantification, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) may enhance sensitivity in UV-Vis assays .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities, solvent residues, or tautomeric equilibria. Reproducibility checks under standardized conditions (e.g., controlled humidity, inert atmosphere) are critical. Advanced NMR techniques, such as 2D-COSY or NOESY, can resolve overlapping signals caused by conformational isomers . Cross-validation with computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts) helps confirm structural assignments . For unresolved discrepancies, single-crystal X-ray diffraction provides definitive structural proof.

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- Thermal Stability : Heat samples at 40–80°C and monitor decomposition via HPLC .

- pH Stress Testing : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., hydrolysis of the propionylamide group) using LC-MS .

- Photostability : Expose to UV/visible light and assess radical formation via electron paramagnetic resonance (EPR). Stability-indicating methods (e.g., Arrhenius plots) predict shelf-life under storage conditions.

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with nicotinic acetylcholine receptors (nAChRs) or enzymes like NADPH oxidases. Quantum mechanics/molecular mechanics (QM/MM) simulations model electron transfer pathways for redox-active derivatives . ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions using tools like SwissADME assess bioavailability and metabolic liabilities (e.g., cytochrome P450-mediated oxidation).

Q. What experimental designs are optimal for evaluating the compound’s biological activity in vitro?

- Methodological Answer : Use cell-based assays (e.g., HEK-293 cells expressing nAChRs) to measure receptor activation via calcium flux or patch-clamp electrophysiology. For enzyme inhibition studies, employ fluorescence-based NADPH oxidation assays . Dose-response curves (IC₅₀/EC₅₀) should be generated with rigorous controls (e.g., vehicle and positive inhibitors like imidacloprid derivatives). To assess specificity, cross-test against unrelated targets (e.g., G-protein-coupled receptors) .

Data Conflict and Validation

Q. How should researchers address discrepancies between theoretical and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer : Reconcile discrepancies by revisiting computational parameters (e.g., solvent effects in DFT calculations) or experimental conditions (e.g., ionic strength in binding assays). Free energy perturbation (FEP) calculations refine binding affinity predictions . If steric effects from the 2,2-dimethyl group are underestimated in models, synthesize analogs with bulkier substituents to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.